molecular formula C10H10N2OS3 B2871477 5-{[(4-Methoxyphenyl)methyl]sulfanyl}-1,3,4-thiadiazole-2-thiol CAS No. 136384-20-8

5-{[(4-Methoxyphenyl)methyl]sulfanyl}-1,3,4-thiadiazole-2-thiol

Cat. No.: B2871477
CAS No.: 136384-20-8
M. Wt: 270.38
InChI Key: QIQLERNTZVEHDB-UHFFFAOYSA-N
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Description

5-{[(4-Methoxyphenyl)methyl]sulfanyl}-1,3,4-thiadiazole-2-thiol is a useful research compound. Its molecular formula is C10H10N2OS3 and its molecular weight is 270.38. The purity is usually 95%.
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Scientific Research Applications

Anticancer Properties

The compound 2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide, a derivative in the same chemical family, shows promise in anticancer applications. It was developed through a pharmacophore hybridization approach, demonstrating in vitro anticancer activity. This research suggests the potential for thiadiazole derivatives in developing anticancer therapies (Yushyn, Holota, & Lesyk, 2022).

Antimicrobial Activity

Thiadiazole derivatives have been explored for their antimicrobial properties. For example, formazans synthesized from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole demonstrated moderate antimicrobial activity against pathogenic bacterial and fungal strains (Sah, Bidawat, Seth, & Gharu, 2014).

Material Science Applications

In material science, thiadiazole derivatives are used for their photophysical properties. For instance, zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups containing Schiff base have shown high singlet oxygen quantum yield, making them potential candidates for photodynamic therapy in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Corrosion Inhibition

Thiadiazole compounds also exhibit utility as corrosion inhibitors. Benzimidazole bearing 1,3,4-oxadiazoles derivatives, for example, have shown to effectively inhibit corrosion of mild steel in sulphuric acid, suggesting applications in protecting metals against corrosion (Ammal, Prajila, & Joseph, 2018).

Sensitization-based Solar Cells

Organo-sulfur compounds, including 5-methylthio-1,3,4-thiadiazole-2-thiol and its oxidized dimer, have been utilized as novel and universal redox couples in dye-sensitized and quantum-dot sensitized solar cells. Their non-absorption of visible light and improved redox behavior highlight the potential of thiadiazole derivatives in solar cell technology (Rahman, Wang, Nath, & Lee, 2018).

Mechanism of Action

Target of Action

The primary target of the compound “5-{[(4-Methoxyphenyl)methyl]sulfanyl}-1,3,4-thiadiazole-2-thiol” is the urease enzyme . Urease is a nickel-containing enzyme that belongs to the amidohydrolases and phosphotriesterase enzyme family . It catalyzes the conversion of urea to ammonia and carbon dioxide . This enzyme is found in several cells, including bacteria, fungi, algae, and some plant cells .

Mode of Action

The compound interacts with the urease enzyme, inhibiting its activity . The molecular docking simulation results indicate that the compound could interact well with the active site of the urease enzyme . Among all synthesized compounds, one particular compound showed more favorable interactions with the active site, confirming its great inhibitory activity .

Biochemical Pathways

The inhibition of the urease enzyme affects the conversion of urea to ammonia and carbon dioxide . This conversion leads to an increase in pH, which is essential for the survival of certain bacteria like Helicobacter pylori . Therefore, inhibiting urease disrupts this biochemical pathway, potentially affecting the survival of these bacteria .

Result of Action

The primary result of the compound’s action is the inhibition of the urease enzyme . This inhibition disrupts the conversion of urea to ammonia and carbon dioxide, potentially affecting the survival of bacteria that rely on this process . The compound’s inhibitory activity against the urease enzyme suggests its potential use in the treatment of infections caused by urease-dependent bacteria .

Properties

IUPAC Name

5-[(4-methoxyphenyl)methylsulfanyl]-3H-1,3,4-thiadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS3/c1-13-8-4-2-7(3-5-8)6-15-10-12-11-9(14)16-10/h2-5H,6H2,1H3,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIQLERNTZVEHDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CSC2=NNC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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